Phccc, (+)- can be sourced from various chemical databases and publications that detail its synthesis and applications. It is often studied in the context of its pharmacological properties and potential therapeutic uses.
Phccc, (+)- is classified as a urea derivative. Urea derivatives have been widely researched for their roles in medicinal chemistry, particularly for their ability to interact with biological targets.
The synthesis of Phccc, (+)- typically involves multi-step organic synthesis techniques. One common method includes the reaction of an aromatic amine with an isocyanate to form a urea structure.
The molecular structure of Phccc, (+)- can be represented as follows:
The compound exhibits a specific stereochemistry due to the presence of chiral centers, which is critical for its biological activity. The structural formula highlights the arrangement of functional groups that contribute to its pharmacological properties.
Phccc, (+)- can undergo various chemical reactions typical for urea derivatives. These include hydrolysis under acidic or basic conditions, as well as reactions with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.
The mechanism of action of Phccc, (+)- is primarily linked to its interaction with specific biological targets such as enzymes or receptors.
Research indicates that Phccc, (+)- may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially contributing to its therapeutic effects in treating diseases like cancer or inflammation.
Phccc, (+)- has potential applications in:
The discovery of PHCCC emerged from systematic efforts to overcome limitations in orthosteric ligand development for G protein-coupled receptors (GPCRs), particularly the mGluRs. Traditional approaches targeting the highly conserved orthosteric glutamate binding site across the eight mGluR subtypes struggled to achieve sufficient selectivity. This conservation made it difficult to develop subtype-specific agonists or antagonists without off-target effects [1] [5].
Initial Identification and Characterization: PHCCC was first synthesized and characterized by Annoura et al. (1996) as part of a novel chemical class—7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylates—designed to antagonize group I mGluRs. Early studies identified its potent group I antagonism (IC₅₀ ~3 µM for mGluR1), demonstrating approximately 67-fold greater potency than the reference compound (S)-4-carboxyphenylglycine [8]. Subsequent pharmacological reevaluation revealed an unexpected property: PHCCC potentiated the activity of the group III receptor mGluR4. This was demonstrated by its ability to enhance the inhibition of cyclic AMP production and synaptic transmission induced by the orthosteric agonist L-AP4 in striatopallidal pathways, a key circuit implicated in Parkinson's disease pathophysiology [2] [4] [6].
Validation of mGluR4 as a Therapeutic Target: The seminal work by Marino et al. (2003) established PHCCC's neuroprotective potential and anti-parkinsonian effects in vivo. Using rodent models, they demonstrated that PHCCC could reverse motor deficits induced by dopaminergic antagonists (e.g., haloperidol) or nigrostriatal lesions without provoking dyskinesias. Crucially, these effects were absent in mGluR4 knockout mice, confirming the receptor subtype specificity of PHCCC's action [4] [6]. This validation ignited significant interest in mGluR4 PAMs as a novel nondopaminergic strategy for Parkinson's disease, circumventing the limitations associated with L-DOPA therapy [6].
Limitations and Catalyst for Optimization: Despite its groundbreaking activity, PHCCC presented significant drawbacks hindering clinical translation:
(+)-PHCCC belongs to a distinct structural class of allosteric modulators characterized by a 7-hydroxychromenone core fused to a cyclopropane ring and substituted with a phenylcarboxamide moiety. Its structure can be deconstructed into key pharmacophoric elements essential for its interaction with the transmembrane domain (TMD) allosteric sites of mGluRs [2] [5] [8].
Core Scaffold: Chromenone and Cyclopropane Fusion: The chromenone (benzopyran-4-one) system, specifically substituted with an oxime at the 7-position and fused to a cyclopropane ring at the 3-4 bond, forms the essential molecular framework. This rigid, planar structure is critical for PAM activity at mGluR4. SAR studies demonstrated that modifications to the chromenone core, such as ring opening or saturation, drastically reduce or abolish activity. The cyclopropane fusion contributes to conformational constraint, likely positioning the oxime and carboxamide groups optimally for receptor interaction [2] [8].
Critical Substituents and Their Roles:
N-Phenylcarboxamide: The phenyl ring attached to the carboxamide nitrogen provides crucial hydrophobic interactions. Early SAR showed that para-substitution on the phenyl ring (e.g., 4-F, compound 5c) could maintain potency (EC₅₀ ~2.0 µM), while meta- or disubstitution generally reduced activity. Crucially, replacing the phenyl ring with heteroaromatic systems yielded significant improvements. The 2-pyridyl analog (5i) exhibited a 4-fold increase in potency (EC₅₀ ~0.87 µM) and enhanced efficacy (% Glu Max relative to PHCCC = 94.9%) while mitigating mGluR1 antagonism—a key step towards selectivity [2].
Stereochemical Dependence: The (+)-enantiomer of PHCCC is the eutomer, responsible for the desired mGluR4 PAM activity. The (-)-enantiomer is significantly less active or inactive. This highlights the enantioselective nature of the allosteric binding pocket within mGluR4's TMD and underscores the importance of chiral synthesis or resolution in developing this class [2] [4].
Pharmacophore Comparison to Other mGluR Modulators: PHCCC's chromenone-based scaffold distinguishes it from other major classes of mGluR allosteric modulators. It contrasts structurally with:
Other mGluR4 PAMs: Later generations, like VU0155041 or VU0080421, often utilize structurally distinct heterocyclic systems (e.g., N-aryl phenoxyacetamides) lacking the chromenone core [2] [5].
Binding Site Location and Mechanism: While no crystal structure of PHCCC-bound mGluR4 exists, homology modeling and mutagenesis studies across class C GPCRs strongly suggest its binding site resides within the transmembrane domain (TMD), formed by helices 3, 5, 6, and 7. This location is topographically distinct from the orthosteric Venus flytrap domain (VFTD) in the extracellular region. Binding to this allosteric site stabilizes an active receptor conformation. PHCCC acts primarily as a "pure" PAM, exhibiting minimal agonist activity on its own but significantly enhancing the potency and maximal efficacy (Eₘₐₓ) of glutamate at mGluR4. This is quantified by high positive cooperativity factors (β >>1) in operational models of allosterism, indicating its major effect is on orthosteric ligand efficacy rather than affinity (α ≈1) [5] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4